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Compound of Interest

Compound Name: SSR128129E

Cat. No.: B15579221

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular crystallography data for
SSR128129E, a novel allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR). The
information presented is intended to support research and development efforts in the field of
oncology and other areas where FGFR signaling is a key therapeutic target.

Core Data Presentation

The crystallographic data for SSR128129E in complex with the extracellular domain of FGFR2
(PDB ID: 4J23) provides the structural basis for its allosteric inhibitory mechanism.[1] The key
guantitative data from the X-ray diffraction experiment and structure refinement are
summarized in the tables below.

Table 1: Crystal Data and Data Collection Statistics
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Parameter Value
PDB ID 4323
Resolution (A) 3.88
Space Group P1211

Unit Cell Dimensions (A)

a=64.84, b=67.88, c=100.28

o B,y (°) 90.00, 100.08, 90.00
Wavelength (A) 0.97924

R-merge 0.123

l/o(1) 21.4

Completeness (%) 99.85

Redundancy 215

Parameter Value
R-work 0.321
R-free 0.384
Number of non-hydrogen atoms 2642

RMSDs

Bond lengths (A) 0.021
Bond angles (°) 2.738
Ramachandran Plot

Favored (%) 88.04
Allowed (%) 11.65
Ouitliers (%) 0.31
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Experimental Protocols

Detailed experimental protocols for the crystallization and structure determination of the
SSR128129E-FGFR2 complex are outlined in the primary literature (Herbert et al., 2013,
Cancer Cell). Due to the lack of publicly available full-text access to this specific publication, a
generalized protocol based on standard protein crystallography techniques is provided below.
For the precise, detailed methodology, users are advised to consult the original publication.

General Protein Expression and Purification

o Expression: The extracellular domain (D2 and D3) of human FGFR2 and Fibroblast Growth
Factor 1 (FGF1) are typically expressed in Escherichia coli (E. coli).

» Lysis: Cells are harvested and lysed using sonication or high-pressure homogenization in a
buffered solution containing protease inhibitors.

 Purification: The protein of interest is purified using a series of chromatography steps, which
may include affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange
chromatography, and size-exclusion chromatography to ensure high purity.

Crystallization

The purified FGFR2 D2D3 domain, FGF1, and SSR128129E are mixed in a specific molar ratio
in a buffered solution. Crystals are grown using the vapor diffusion method (hanging or sitting
drop).

o Droplet Preparation: A small volume of the protein-ligand mixture is mixed with a
crystallization screening solution.

o Equilibration: The droplet is equilibrated against a larger reservoir of the screening solution.
Water vapor slowly diffuses from the drop to the reservoir, concentrating the protein and

inducing crystallization.

o Optimization: Initial crystal hits are optimized by varying the concentrations of the protein,
precipitant, and additives, as well as pH and temperature, to obtain diffraction-quality
crystals.
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Data Collection and Structure Determination

o Cryo-protection: Crystals are cryo-protected by briefly soaking them in a solution containing
a cryoprotectant (e.qg., glycerol, ethylene glycol) before being flash-cooled in liquid nitrogen.

o X-ray Diffraction: Diffraction data are collected at a synchrotron radiation source. The crystal
is rotated in the X-ray beam to collect a complete dataset.

o Data Processing: The diffraction images are processed to determine the unit cell parameters,
space group, and reflection intensities.

» Structure Solution: The structure is solved using molecular replacement, using a known
structure of a homologous protein as a search model.

o Refinement: The initial model is refined against the experimental data to improve its fit and
overall quality. This involves iterative cycles of manual model building and automated
refinement.

» Validation: The final model is validated to ensure its geometric and stereochemical quality.

Mandatory Visualizations
FGFR Signaling Pathway and Allosteric Inhibition by
SSR128129E

The following diagram illustrates the canonical FGFR signaling pathway and the mechanism of
allosteric inhibition by SSR128129E. SSR128129E binds to the extracellular domain of FGFR,
distinct from the FGF binding site.[1] This binding event induces a conformational change in the
receptor that prevents its internalization, thereby blocking downstream signaling cascades.[1]
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Caption: FGFR signaling pathway and its allosteric inhibition by SSR128129E.

Experimental Workflow for SSR128129E-FGFR
Crystallography

This diagram outlines the major steps involved in the structure determination of the
SSR128129E-FGFR complex by X-ray crystallography.
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Caption: Experimental workflow for SSR128129E-FGFR molecular crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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